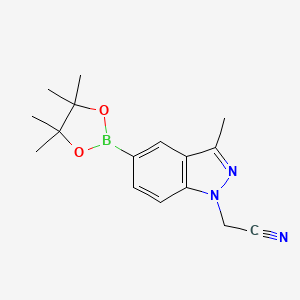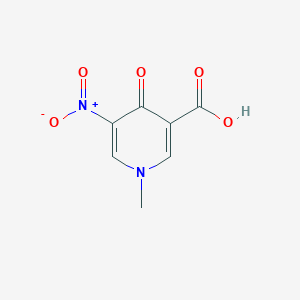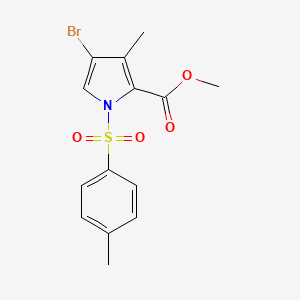
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO4S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both bromine and tosyl (p-toluenesulfonyl) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine, followed by cyclization.
Tosylation: The tosyl group is introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: The methyl group on the pyrrole ring can be oxidized to form a carboxylic acid or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of new pyrrole derivatives with different functional groups.
Reduction: Formation of dehalogenated or reduced ester derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and tosyl groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Lacks the tosyl group, which may affect its reactivity and applications.
Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl group at the 3-position.
Uniqueness
Methyl 4-bromo-3-methyl-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the combination of bromine, methyl, and tosyl groups on the pyrrole ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H14BrNO4S |
|---|---|
Poids moléculaire |
372.24 g/mol |
Nom IUPAC |
methyl 4-bromo-3-methyl-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14BrNO4S/c1-9-4-6-11(7-5-9)21(18,19)16-8-12(15)10(2)13(16)14(17)20-3/h4-8H,1-3H3 |
Clé InChI |
YAFBTLHCOJOLOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C(=O)OC)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Methoxycarbonyl)-3-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13675239.png)

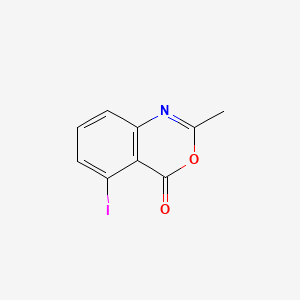
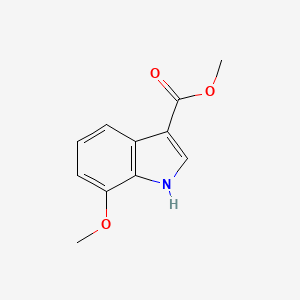


![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
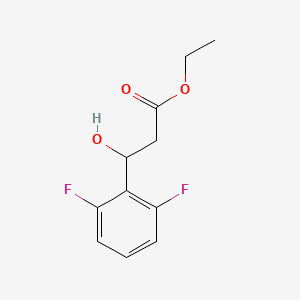


![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
